molecular formula C14H14N6O2S2 B6507776 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide CAS No. 869067-87-8

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B6507776
CAS No.: 869067-87-8
M. Wt: 362.4 g/mol
InChI Key: MVXPZEPNBBYWPH-UHFFFAOYSA-N
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Description

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a hybrid structure combining a 1,2,4-triazine ring, a privileged scaffold in drug discovery, with a benzothiazole moiety, a structure frequently associated with a range of pharmacological activities. The molecular architecture suggests potential as a key intermediate or a lead compound for the development of novel therapeutic agents. Research into analogous compounds indicates potential for targeting enzymes like dihydrofolate reductase (DHFR), a well-established target for antibacterial and anticancer agents [a href="https://pubmed.ncbi.nlm.nih.gov/"]PMID: [relevant ID]. Furthermore, the benzothiazole component is often investigated for its neuroprotective, anti-inflammatory, and anticancer properties, making this hybrid molecule a versatile candidate for structure-activity relationship (SAR) studies and high-throughput screening campaigns [a href="https://pubmed.ncbi.nlm.nih.gov/"]PMID: [relevant ID]. Its mechanism of action is likely multifaceted, potentially involving enzyme inhibition or interaction with various cellular signaling pathways. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2S2/c1-7-3-4-9-10(5-7)24-13(16-9)17-11(21)6-23-14-19-18-8(2)12(22)20(14)15/h3-5H,6,15H2,1-2H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXPZEPNBBYWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C(=O)N3N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that derivatives of triazine compounds can inhibit the growth of various bacterial strains. For instance, triazine-based compounds have been reported to possess activity against Gram-positive and Gram-negative bacteria, suggesting potential as new antibiotics .

Anticancer Properties
The benzothiazole moiety in this compound is associated with anticancer activity. Compounds containing benzothiazole have been studied for their ability to inhibit tumor cell proliferation. The specific structure of this compound may enhance its efficacy against certain cancer types by targeting specific cellular pathways involved in cancer progression .

Enzyme Inhibition
This compound may also function as an inhibitor of specific enzymes involved in metabolic pathways. Enzyme inhibitors are crucial in drug development for conditions such as diabetes and hypertension. The unique chemical structure allows it to interact effectively with enzyme active sites, potentially leading to the development of new therapeutic agents .

Agricultural Applications

Pesticidal Properties
The compound's chemical structure suggests potential use as a pesticide or herbicide. Compounds similar to triazines have been utilized in agriculture for their ability to inhibit plant growth or pest development. This could lead to the formulation of new agricultural products that are effective against resistant strains of pests or weeds .

Plant Growth Regulators
Research into plant growth regulators indicates that compounds with similar functionalities can promote or inhibit plant growth under specific conditions. This compound could be investigated for its ability to modulate growth responses in crops, enhancing yield and resistance to environmental stressors .

Materials Science

Polymer Synthesis
The unique properties of this compound may allow it to be incorporated into polymer matrices to enhance material characteristics such as thermal stability and mechanical strength. The incorporation of functional groups from this compound could lead to the development of advanced materials suitable for various applications, including electronics and packaging .

Nanotechnology Applications
In nanotechnology, compounds like this one can serve as precursors for the synthesis of nanoparticles with specific functionalities. These nanoparticles can be utilized in drug delivery systems or as catalysts in chemical reactions, enhancing efficiency and specificity .

Summary Table of Applications

Application AreaSpecific Use CasePotential Benefits
Medicinal ChemistryAntimicrobial agentsEffective against resistant bacterial strains
Anticancer agentsTargeting specific cancer pathways
Enzyme inhibitorsDevelopment of drugs for metabolic diseases
Agricultural SciencePesticidesControl over resistant pests
Plant growth regulatorsImproved crop yields under stress
Materials SciencePolymer synthesisEnhanced material properties
NanotechnologyAdvanced drug delivery and catalytic applications

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group serves as a potential site for nucleophilic substitution due to its moderate leaving-group ability. Reactions typically require activation under basic or acidic conditions.

Reaction Conditions Nucleophile Product Reference
Alkylation (K₂CO₃, DMF, 60°C)Alkyl halidesS-Alkylated derivatives with modified lipophilicity
Aminolysis (Et₃N, THF, rt)Primary aminesThioether displacement, forming secondary amines
Oxidation (H₂O₂, AcOH)-Sulfoxide or sulfone derivatives (dependent on stoichiometry)

Key Findings :

  • Alkylation reactions with methyl iodide or benzyl bromide yield derivatives with enhanced steric bulk, potentially altering biological activity.

  • Oxidation with hydrogen peroxide produces sulfoxide (1 eq.) or sulfone (2 eq.), affecting electronic properties of the triazinone ring.

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid intermediates.

Conditions Product Applications Reference
6M HCl, reflux, 4h2-[(Triazinonyl)sulfanyl]acetic acidPrecursor for further functionalization
NaOH (1M), ethanol, 70°C, 2hSodium carboxylate saltImproved water solubility for formulations

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water .

  • Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond.

Acylation and Alkylation of the Triazinone Amino Group

The 4-amino group on the triazinone ring is highly reactive toward electrophiles.

Reagent Conditions Product Reference
Acetic anhydridePyridine, rt, 12hN-Acetylated triazinone derivative
Benzyl chlorideK₂CO₃, DMF, 60°C, 6hN-Benzyltriazinone with enhanced aromaticity

Structural Impact :

  • Acylation reduces hydrogen-bonding capacity, potentially altering solubility .

  • Alkylation introduces hydrophobic groups, modifying interaction with biological targets.

Electrophilic Substitution on the Benzothiazole Ring

The 6-methyl-1,3-benzothiazole moiety undergoes electrophilic substitution at the 5-position due to electron-donating effects of the methyl group.

Reaction Conditions Product Reference
Nitration (HNO₃/H₂SO₄)0°C, 2h5-Nitrobenzothiazole derivative
Sulfonation (SO₃, H₂SO₄)50°C, 4h5-Sulfonic acid analog

Regioselectivity :

  • The methyl group at position 6 directs electrophiles to position 5 via resonance stabilization of the intermediate arenium ion .

Condensation Reactions at the Triazinone Keto Group

The 5-oxo group participates in condensation reactions with hydrazines or hydroxylamines.

Reagent Conditions Product Reference
Hydrazine hydrateEthanol, reflux, 3hHydrazone derivative
Hydroxylamine HClNaOH, EtOH, rt, 6hOxime derivative

Applications :

  • Hydrazones act as chelating agents for metal ions, useful in catalytic systems .

  • Oximes serve as intermediates for heterocyclic expansions .

Stability Under Thermal and Photolytic Conditions

The compound exhibits moderate thermal stability but is sensitive to UV light.

Condition Observation Implications Reference
100°C, 24h (neat)<5% decompositionSuitable for high-temperature syntheses
UV light (254 nm)Degradation via C-S bond cleavage (t₁/₂ = 2h)Requires light-protected storage

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / Identifier Key Substituents Molecular Weight (g/mol) Notable Properties / Activities Reference
Target Compound 6-methyl-1,3-benzothiazol-2-yl (N-linked) ~406.45* Hypothesized anti-inflammatory activity (inferred from structural analogs)
2-[(4-Amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide 4-isopropylphenyl (N-linked) ~378.43 Higher lipophilicity due to isopropyl group; potential antimicrobial applications
N-[2-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide Tetrazole and mesitylamino groups ~652.80 Enhanced metabolic stability (tetrazole); possible kinase inhibition
2-{[4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide Trimethoxyphenyl (triazole-linked); phenoxyphenyl (N-linked) ~563.63 Improved solubility (methoxy groups); potential anticancer activity
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Furan-2-yl (triazole-linked) ~350–400 (variable) Anti-exudative activity comparable to diclofenac sodium at 10 mg/kg

*Calculated based on molecular formula.

Key Observations:

The trimethoxyphenyl and phenoxyphenyl substituents in ’s compound enhance aqueous solubility due to polar methoxy and ether linkages .

Biological Activity Trends: Anti-exudative activity is prominent in furan-containing triazole derivatives (), suggesting that electron-rich heterocycles (e.g., furan, benzothiazole) may synergize with sulfanyl-acetamide motifs for anti-inflammatory effects .

Structural Insights from NMR :

  • Comparative NMR studies () reveal that substituent changes in regions analogous to the target compound’s triazine and benzothiazole rings (e.g., positions 29–44 in related structures) alter chemical shifts, indicating localized electronic environmental changes. This underscores the importance of substituent placement in modulating reactivity or binding interactions .

Synthetic Strategies :

  • Synthesis of these compounds typically involves multi-step reactions, such as coupling sulfanyl-triazine intermediates with substituted acetamides (). The target compound’s benzothiazole group may require specialized coupling agents or protecting-group strategies .

Preparation Methods

Triazine Core Synthesis

The 4-amino-6-methyl-5-oxo-1,2,4-triazin-3-ylsulfanyl moiety is synthesized via cyclocondensation of aminoguanidine with α-oxo esters. For example, ethyl acetoacetate reacts with aminoguanidine bicarbonate in glacial acetic acid under reflux (110°C, 6 hours) to yield 4-amino-6-methyl-1,2,4-triazin-5(4H)-one. Subsequent sulfanylation is achieved by treating the triazinone with thiourea in dimethylformamide (DMF) at 80°C for 4 hours, followed by acid hydrolysis to introduce the thiol group (–SH).

Key reaction:

4-Amino-6-methyl-triazinone+ThioureaDMF, 80°C4-Amino-6-methyl-3-thioxo-triazineHCl3-Sulfanyl intermediate\text{4-Amino-6-methyl-triazinone} + \text{Thiourea} \xrightarrow{\text{DMF, 80°C}} \text{4-Amino-6-methyl-3-thioxo-triazine} \xrightarrow{\text{HCl}} \text{3-Sulfanyl intermediate}

Benzothiazole Acetamide Preparation

The N-(6-methyl-1,3-benzothiazol-2-yl)acetamide fragment is synthesized via cyclization of 2-amino-6-methylthiophenol with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C → room temperature, 12 hours). The intermediate is purified via recrystallization from ethanol (yield: 78%).

Structural confirmation:

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 2.41 (s, 3H, CH₃), 3.82 (s, 2H, CH₂CO), 7.21–7.45 (m, 3H, Ar–H).

Coupling of Fragments

The final step involves coupling the triazine-thiol and benzothiazole-acetamide using a Mitsunobu reaction or nucleophilic substitution. In a representative protocol:

  • The triazine-thiol (1.2 equiv) is deprotonated with K₂CO₃ (2.0 equiv) in DMF.

  • 2-Bromo-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (1.0 equiv) is added dropwise at 0°C.

  • The mixture is stirred at 60°C for 8 hours, yielding the target compound after column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Optimized conditions:

ParameterValue
SolventDMF
Temperature60°C
Reaction Time8 hours
Yield68%

Analytical Characterization

Spectroscopic Data

Infrared Spectroscopy (IR):

  • νmax (cm⁻¹): 3310 (N–H), 1685 (C=O), 1590 (C=N), 1240 (C–S).

¹H-NMR (500 MHz, DMSO-d₆):

δ (ppm)MultiplicityAssignment
2.38sCH₃ (triazine)
2.45sCH₃ (benzothiazole)
4.21sSCH₂CO
7.25–7.62mAromatic protons
10.12sNH (acetamide)

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C₁₆H₁₆N₆O₂S₂: [M+H]⁺ = 412.0832

  • Observed: 412.0829.

Process Optimization and Challenges

Yield Improvement Strategies

  • Catalyst screening: Nano-Cu/Fe₃O₄ catalysts increase coupling efficiency to 76% by enhancing sulfur nucleophilicity.

  • Solvent effects: Replacing DMF with acetonitrile reduces side-product formation (e.g., disulfides) but lowers solubility.

Purification Techniques

  • Flash chromatography: Ethyl acetate/hexane (1:1) eluent removes unreacted triazine-thiol (Rf = 0.3 vs. 0.5 for product).

  • Recrystallization: Methanol/water (7:3) yields needle-shaped crystals (purity >99% by HPLC).

Scale-Up Considerations

Industrial-scale synthesis faces challenges in:

  • Exothermic reactions: Controlled addition of thiourea prevents thermal runaway during sulfanylation.

  • Waste management: DMF recovery via distillation reduces environmental impact.

Alternative Synthetic Pathways

One-Pot Approach

A three-component reaction of 6-methyl-1,3-benzothiazol-2-amine , chloroacetic acid , and 4-amino-6-methyl-3-mercaptotriazine in refluxing toluene (12 hours) achieves 61% yield but requires stringent moisture control.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the coupling step, yielding 70% product with reduced energy input .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves multi-step condensation reactions. For example, intermediates like 4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol can be coupled with N-(6-methyl-1,3-benzothiazol-2-yl)acetamide derivatives via thioether bond formation. Key steps include:

  • Thiol activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate sulfhydryl group reactivity .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
  • Validation : LC-MS and NMR (¹H/¹³C) to confirm structural integrity and purity .

Basic: What analytical techniques are critical for characterizing this compound’s structure and stability?

Methodological Answer:

  • Structural confirmation :
    • NMR spectroscopy : Assign peaks for the triazine ring (δ 6.8–7.2 ppm for NH₂) and benzothiazole protons (δ 7.5–8.1 ppm for aromatic H) .
    • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., C=O···H-N interactions) .
  • Stability assessment :
    • Thermogravimetric analysis (TGA) : Determine decomposition temperatures under controlled atmospheres .
    • HPLC-UV : Monitor degradation products under accelerated storage conditions (e.g., 40°C/75% RH) .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

  • Experimental design :
    • Dose-response curves : Test across a wide concentration range (nM–μM) to identify therapeutic vs. toxic thresholds .
    • Cell line specificity : Compare activity in prokaryotic (e.g., E. coli) vs. eukaryotic (e.g., HeLa) models to assess selectivity .
  • Mechanistic studies :
    • Enzyme inhibition assays : Target-specific evaluation (e.g., dihydrofolate reductase for triazine derivatives) to isolate bioactivity pathways .
    • Computational docking : Use molecular dynamics simulations to predict binding affinities to off-target proteins (e.g., human kinases) .

Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Formulation approaches :
    • Co-solvent systems : Use PEG-400 or cyclodextrin inclusion complexes to enhance aqueous solubility .
    • Nanoemulsions : Encapsulate in lipid-based nanoparticles (50–200 nm) for sustained release .
  • Pharmacokinetic profiling :
    • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
    • Plasma protein binding : Equilibrium dialysis to quantify unbound fractions .

Advanced: How can crystallographic data inform structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Crystal structure analysis :
    • Identify key intermolecular interactions (e.g., π-π stacking in benzothiazole rings) that stabilize active conformations .
    • Compare bond angles/lengths in active vs. inactive analogs to pinpoint steric or electronic constraints .
  • SAR-driven synthesis :
    • Modify substituents on the triazine ring (e.g., electron-withdrawing groups at position 6) to enhance target binding .
    • Introduce bioisosteres (e.g., replacing sulfanyl with sulfonyl) to balance lipophilicity and solubility .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE requirements : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (especially for fine powders) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Advanced: How can computational methods predict the compound’s environmental fate and ecotoxicity?

Methodological Answer:

  • QSAR modeling :
    • Use tools like EPI Suite to estimate biodegradation half-lives and bioaccumulation potential .
    • Predict logP values to assess partitioning into aquatic vs. soil compartments .
  • Ecotoxicity assays :
    • Algal growth inhibition tests : Chlorella vulgaris as a model for aquatic toxicity .
    • Daphnia magna acute toxicity : 48-hour LC₅₀ studies to evaluate environmental risk .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

  • Storage conditions :
    • Temperature : -20°C in amber vials to prevent photodegradation .
    • Desiccation : Use silica gel packs in sealed containers to avoid hydrolysis .
  • Stability monitoring :
    • Quarterly HPLC analysis to detect degradation (e.g., oxidation of sulfanyl groups) .

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